1-[(Chloromethoxy)methyl]naphthalene
Description
1-[(Chloromethoxy)methyl]naphthalene (CAS: 86-52-2), also known as 1-chloromethylnaphthalene, is a naphthalene derivative with the molecular formula C₁₁H₉Cl and a molecular weight of 176.64 g/mol . Its structure features a chloromethyl (-CH₂Cl) group attached to the 1-position of the naphthalene ring. This compound is classified as a lachrymator (tear-inducing agent) and vesicant (blister-forming agent), necessitating careful handling during synthesis and use . It is primarily utilized as an intermediate in organic synthesis, such as in the preparation of 1-naphthaldehyde via reactions with hexamethylenetetramine .
Key identifiers include:
- IUPAC Name: 1-(chloromethyl)naphthalene
- InChIKey: XMWGTKZEDLCVIG-UHFFFAOYSA-N
- Synonyms: α-Naphthylmethyl chloride, 1-Naphthylmethyl chloride .
Properties
CAS No. |
88045-68-5 |
|---|---|
Molecular Formula |
C12H11ClO |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-(chloromethoxymethyl)naphthalene |
InChI |
InChI=1S/C12H11ClO/c13-9-14-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 |
InChI Key |
WNTLAIKNTSXITD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COCCl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1 Antifungal Activity
One of the significant applications of 1-[(Chloromethoxy)methyl]naphthalene is in the synthesis of antifungal agents. Research has indicated that derivatives of this compound exhibit promising antifungal properties. For instance, studies have shown that compounds derived from 1-chloromethyl naphthalene can inhibit the growth of various fungi, including dermatophytes and yeasts, by disrupting ergosterol synthesis, a critical component of fungal cell membranes .
Case Study: Terbinafine Synthesis
A notable case involves the synthesis of terbinafine, an antifungal medication. The compound serves as an intermediate in the preparation of N-methyl-1-naphthalenemethanamine, which is then converted into terbinafine through a series of chemical reactions involving 1-[(Chloromethoxy)methyl]naphthalene . This pathway highlights its importance in developing effective antifungal therapies.
1.2 Pharmacological Studies
In silico studies have demonstrated that 1-[(Chloromethoxy)methyl]naphthalene derivatives can interact with multiple biological targets, suggesting potential applications in treating conditions like diabetes. For example, certain derivatives have shown antihyperglycemic effects by preventing spikes in blood glucose levels during controlled experiments . This multitarget pharmacological profile indicates its versatility in drug design.
Chemical Synthesis
2.1 Reactivity and Functionalization
The chloromethoxy group attached to the naphthalene ring enhances the reactivity of 1-[(Chloromethoxy)methyl]naphthalene, making it suitable for nucleophilic substitution reactions. This property allows for the formation of various derivatives through reactions with nucleophiles such as amines and alcohols.
Table 1: Summary of Reactivity
| Reaction Type | Nucleophile Used | Product Type |
|---|---|---|
| Nucleophilic Substitution | Amines | Amine Derivatives |
| Nucleophilic Substitution | Alcohols | Ether Derivatives |
Material Science
3.1 Polymer Chemistry
In material science, 1-[(Chloromethoxy)methyl]naphthalene has potential applications in polymer chemistry as a monomer or modifier due to its ability to undergo polymerization reactions. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
3.2 Coatings and Adhesives
The compound's reactivity also positions it as a candidate for developing coatings and adhesives that require enhanced adhesion properties and resistance to environmental factors. The chloromethoxy group can improve bonding characteristics when applied to various substrates.
Environmental Impact and Safety
While exploring the applications of 1-[(Chloromethoxy)methyl]naphthalene, it is crucial to consider its environmental impact. Studies on similar compounds indicate potential mutagenic effects; therefore, handling protocols must be established to mitigate risks associated with exposure during synthesis and application .
Comparison with Similar Compounds
Structural Insights :
- The chloromethyl group in 1-[(Chloromethoxy)methyl]naphthalene increases its reactivity compared to methyl or methoxy derivatives, making it a versatile electrophile in substitution reactions .
- 1-Methoxynaphthalene exhibits lower polarity due to the electron-donating methoxy group, contrasting with the electron-withdrawing effect of the chloromethyl substituent .
Comparison :
- Chloromethylation (for 1-[(Chloromethoxy)methyl]naphthalene) involves harsh acidic conditions, whereas methoxy derivatives are synthesized under milder alkaline conditions .
- 1-Naphthaldehyde synthesis highlights the utility of 1-[(Chloromethoxy)methyl]naphthalene as a precursor .
Toxicological Profiles
Key Findings :
Functional Contrast :
- While 1-[(Chloromethoxy)methyl]naphthalene is niche in synthetic chemistry, 1-methylnaphthalene and 1-methoxynaphthalene have broader industrial applications .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
